1-Bromobicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C9H13BrO . It is a derivative of bicyclo[3.3.1]nonane, a class of compounds that have been found to possess several biological activities .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.11 . Its melting point is between 82-86 degrees Celsius .Scientific Research Applications
Favorskii Reaction Studies : The Favorskii reaction of 2-Bromobicyclo[3.3.1]nonan-3-one has been examined using sodium methoxide in methanol and dimethoxyethane (DME), highlighting its utility in organic synthesis. Nuclear magnetic resonance spectroscopic techniques with deuterated compounds were employed to study the transformation routes (Itooka et al., 1986).
Ether Cleavage Reagent : B-Bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN), a derivative of 1-Bromobicyclo[3.3.1]nonan-3-one, has shown effectiveness in cleaving a variety of ethers in methylene chloride solution, useful for selective ether group cleavage in complex molecules (Bhatt, 1978).
Investigating Bromination Intermediates : Research on bromination of bicyclo[3.3.1]nonylidenebicyclo[3.3.1]nonane and its interaction with Br2 in chlorinated hydrocarbon solvents has provided insights into the formation of olefin–Br2 aggregates, which are crucial for understanding reaction mechanisms in organic chemistry (Chiappe et al., 2006).
Haloboration Reactions : B-Bromo-9-borabicyclo[3.3.1]nonane has been used in haloboration reactions with alkynes, demonstrating its applicability in organic synthesis for generating bromo- and iodo-alkenes (Hara et al., 1983).
Synthesis of Heterocyclic Compounds : this compound derivatives have been utilized in synthesizing compounds with fused heterocyclic rings, expanding the range of available bicyclic structures in chemical research (Labanauskas et al., 2008).
Deuterated Analogues Synthesis : The compound has been used in the synthesis of specifically deuterated analogues, aiding in the study of isotopic effects in chemical reactions and molecular structure investigations (Cable & Macleod, 1973).
Organoborane Chemistry : It has played a role in novel organoborane reactions, like the isomerization of alkynes, demonstrating its utility in the synthesis of complex organometallic compounds (Brown & Negishi, 1977).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities .
Mode of Action
The exact mode of action of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives interact with their targets through hydrogen bonds . The bromine atoms in 1-Bromobicyclo[3.3.1]nonan-3-one have significant halogen-halogen interactions .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds . For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation were key steps for synthesizing the bicyclo[3.3.1]nonan-9-one cores of garsubellin A, hyperforin, guttiferone A, and hypersampsone F .
Result of Action
The molecular and cellular effects of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromobicyclo[33It’s known that the hydrogen bonds in the bicyclo[331]nonane derivatives, including 1-Bromobicyclo[331]nonan-3-one, are significant for the overall structure . This suggests that environmental factors affecting hydrogen bonding could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-bromobicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRGUYAQFPXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.